molecular formula C10H13BF2O3 B3005854 3,5-Difluoro-4-isobutoxyphenylboronic acid CAS No. 2096339-84-1

3,5-Difluoro-4-isobutoxyphenylboronic acid

Cat. No. B3005854
CAS RN: 2096339-84-1
M. Wt: 230.02
InChI Key: WOGNDMLESCLXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-isobutoxyphenylboronic acid is a boronic acid derivative characterized by the presence of fluorine atoms and an isobutoxy group attached to a phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with fluorine substituents and boronic acid functionalities have been investigated for their chemical properties and potential applications in catalysis and material science.

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the coupling of organohalides with boronic acids or their esters. For instance, 3,5-bis(perfluorodecyl)phenylboronic acid was synthesized through the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene, showcasing a method that could potentially be adapted for the synthesis of 3,5-difluoro-4-isobutoxyphenylboronic acid . The synthesis of such compounds is crucial for their application in catalysis, as seen with 3,5-bis(pentafluorosulfanyl)phenylboronic acid, which was used as an organocatalyst .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often characterized by spectroscopic techniques such as NMR, FT-IR, and UV-Vis. For example, 3,5-difluorophenylboronic acid was extensively studied using these techniques, and its structure was optimized using DFT calculations . The presence of fluorine atoms influences the acidity and reactivity of the boronic acid, as seen in the studies of trifluoromethylphenylboronic acids .

Chemical Reactions Analysis

Boronic acids are known for their role in catalysis, particularly in the formation of C-N bonds through amidation reactions. The ortho-substituent on phenylboronic acids, similar to the difluoro substitution in 3,5-difluoro-4-isobutoxyphenylboronic acid, has been shown to play a key role in preventing the coordination of amines, thus accelerating the amidation process . Additionally, the electron-withdrawing effect of fluorine substituents can enhance the catalytic activity of boronic acids, as demonstrated by the use of perfluorodecyl and pentafluorosulfanyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. The introduction of fluorine atoms can affect the acidity and stability of the boronic acid. For example, the acidity of (trifluoromethoxy)phenylboronic acids varied depending on the position of the substituent, with the ortho isomer being the least acidic . Similarly, the introduction of the CF3 group in trifluoromethylphenylboronic acids increased the acidity for meta and para isomers but reduced it for the ortho isomer due to steric hindrance . These properties are important for the application of boronic acids in catalysis and material science.

Scientific Research Applications

Catalysis in Organic Synthesis

3,5-Difluoro-4-isobutoxyphenylboronic acid and related compounds have been studied for their catalytic properties in organic synthesis. For example, 3,5-bis(perfluorodecyl)phenylboronic acid, a structurally related compound, has demonstrated effectiveness as a "green" catalyst for direct amide condensation reactions. This is attributed to the strong electron-withdrawing effect and immobility in the fluorous recyclable phase of the perfluorodecyl group (Ishihara, Kondo, & Yamamoto, 2001).

Organic Chemistry and Catalysis Design

In another study, 3,5-bis(pentafluorosulfanyl)phenylboronic acid was introduced as an efficient organocatalyst for Conia-ene carbocyclization of 1,3-dicarbonyl compounds with terminal alkynes. This demonstrates the potential of fluorinated phenylboronic acids in catalysis design, offering alternatives to traditional catalysts like 3-nitro phenylboronic acid (Yang, Lu, Tokunaga, & Shibata, 2012).

Fluorescent pH Probes

Boronic acid derivatives, including 3,5-difluoro variants, have been explored for their application in creating fluorescent pH probes. For instance, BODIPY dyes with phenolic or naphtholic subunits on position 8 and substituents with different electron driving forces on positions 3 and 5, including difluoro substitutions, show potential as fluorescent pH probes excitable with visible light. These dyes exhibit significant fluorescent enhancement in acidic solutions and can be used for pH measurement (Baruah et al., 2005).

Safety And Hazards

The safety information for “3,5-Difluoro-4-isobutoxyphenylboronic acid” can be found in its Material Safety Data Sheet (MSDS) . For detailed safety and hazard information, it’s recommended to refer to the MSDS provided by the manufacturer.

properties

IUPAC Name

[3,5-difluoro-4-(2-methylpropoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF2O3/c1-6(2)5-16-10-8(12)3-7(11(14)15)4-9(10)13/h3-4,6,14-15H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGNDMLESCLXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OCC(C)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-isobutoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.